molecular formula C3H4Br4 B14464216 1,1,1,2-Tetrabromopropane CAS No. 72108-72-6

1,1,1,2-Tetrabromopropane

Cat. No.: B14464216
CAS No.: 72108-72-6
M. Wt: 359.68 g/mol
InChI Key: DNDPPWHDBXKSGJ-UHFFFAOYSA-N
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Description

1,1,1,2-Tetrabromopropane is an organobromine compound with the molecular formula C3H4Br4. It is a derivative of propane where four hydrogen atoms are replaced by bromine atoms. This compound is known for its high density and is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,2-Tetrabromopropane can be synthesized through the bromination of propane. The reaction typically involves the addition of bromine (Br2) to propane (C3H8) under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process. The reaction conditions include maintaining a temperature range of 50-60°C to ensure the selective bromination of the propane molecule.

Industrial Production Methods

In industrial settings, the production of this compound involves a continuous process where propane is reacted with bromine in a reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The purified this compound is collected and stored under appropriate conditions to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2-Tetrabromopropane undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes or alkynes.

    Reduction Reactions: It can be reduced to form less brominated derivatives or hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used under elevated temperatures.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products

    Substitution: Products include alcohols, amines, or other substituted hydrocarbons.

    Elimination: Products include alkenes or alkynes.

    Reduction: Products include less brominated hydrocarbons or fully reduced hydrocarbons.

Scientific Research Applications

1,1,1,2-Tetrabromopropane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other brominated compounds.

    Biology: It is used in studies involving the interaction of brominated compounds with biological systems.

    Medicine: Research is conducted to explore its potential use in pharmaceuticals and as a precursor for drug synthesis.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1,1,2-tetrabromopropane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound undergoes dehydrohalogenation to form double or triple bonds. The pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2-Tetrabromoethane: Similar in structure but with two carbon atoms instead of three.

    1,1,2,2-Tetrabromopropane: Another isomer with different bromine atom positions.

    1,1,1,3-Tetrabromopropane: Another isomer with bromine atoms at different positions.

Uniqueness

1,1,1,2-Tetrabromopropane is unique due to its specific bromine atom arrangement, which influences its reactivity and applications. Its high density and ability to undergo various chemical reactions make it valuable in both research and industrial applications.

Properties

CAS No.

72108-72-6

Molecular Formula

C3H4Br4

Molecular Weight

359.68 g/mol

IUPAC Name

1,1,1,2-tetrabromopropane

InChI

InChI=1S/C3H4Br4/c1-2(4)3(5,6)7/h2H,1H3

InChI Key

DNDPPWHDBXKSGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(Br)(Br)Br)Br

Origin of Product

United States

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